molecular formula C9H17N3S B13157262 5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13157262
M. Wt: 199.32 g/mol
InChI Key: MDTPQUMGUBXLTQ-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol ( 1546972-82-0) is a chemical compound with the molecular formula C 9 H 17 N 3 S and a molecular weight of 199.32 g/mol . As a derivative of the 1,2,4-triazole-3-thione scaffold, this compound is of significant interest in medicinal and agricultural chemistry research due to the proven biological activities associated with its core structure . The 1,2,4-triazole ring acts as a key pharmacophore, capable of interacting with biological receptors through hydrogen bonding and dipole interactions, while the thiol group offers a site for further chemical modification and complexation . The 1,2,4-triazole-3-thione class of compounds has demonstrated a wide spectrum of biological activities in scientific studies, suggesting potential research applications for this specific analog. These activities include significant antifungal properties, often exerted through the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol in fungal cell membranes . Furthermore, research on related structures has shown promising anticancer effects, with some compounds acting as aromatase inhibitors . Additional investigated properties encompass antimicrobial , antiviral , anticonvulsant , and anti-inflammatory activities . The presence of both alkyl and thiol functional groups on the triazole core makes this compound a valuable intermediate for the synthesis of novel derivatives, such as Schiff bases and hybrid molecules, aimed at exploring new structure-activity relationships and enhancing biological efficacy . Handling Note: this compound is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all safe laboratory practices when handling this compound.

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

3-butan-2-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H17N3S/c1-5-7(4)8-10-11-9(13)12(8)6(2)3/h6-7H,5H2,1-4H3,(H,11,13)

InChI Key

MDTPQUMGUBXLTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NNC(=S)N1C(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazide and Isothiocyanate Pathway

a. Preparation of Hydrazide Intermediate

  • Starting with indole-3-carbohydrazide or analogous heterocyclic hydrazides, synthesized via hydrazinolysis of corresponding esters or acid derivatives.
  • For example, hydrazine hydrate reacts with acyl chlorides or esters derived from suitable precursors under reflux in ethanol or methanol, yielding hydrazides with high purity.

b. Alkylation of Thiol Group

  • The thiol group on the heterocycle is alkylated with alkyl halides such as butan-2-yl bromide or propan-2-yl bromide .
  • Reaction conditions typically involve potassium carbonate or potassium hydroxide as base in polar aprotic solvents like acetone or dimethylformamide (DMF) , under reflux.
  • The alkylation step is optimized by controlling temperature (around 50-70°C) and molar ratios to prevent over-alkylation or side reactions.

c. Cyclization to Form the Triazole Ring

  • The key cyclization involves reacting the alkylated hydrazide-thiol intermediate with isothiocyanates (e.g., alkyl isothiocyanates ) under basic conditions.
  • The reaction is conducted in solvents such as ethanol or acetonitrile , with stirring at elevated temperatures (around 80°C).
  • The process involves nucleophilic attack of hydrazide nitrogen on the isothiocyanate carbon, followed by intramolecular cyclization to form the triazole ring .

Industrial-Scale Synthesis Approaches

  • Larger-scale production employs continuous flow reactors to enhance reaction control, heat transfer, and safety.
  • Purification involves recrystallization from suitable solvents or chromatography to attain high purity.

Reaction Data and Optimization Parameters

Step Reagents Solvent Temperature Time Notes
Hydrazide formation Hydrazine hydrate + acyl chloride Ethanol/MeOH Reflux (~70°C) 4-8 hours High yield, purity >98%
Thiol alkylation Alkyl halide + K₂CO₃ Acetone/DMF 50-70°C 4-6 hours Controlled molar ratios prevent over-alkylation
Cyclization Isothiocyanate + hydrazide intermediate Ethanol/Acetonitrile 80°C 12-24 hours Monitored via TLC, high regioselectivity

Notes on Reaction Conditions and Purification

  • Moisture control is critical during alkylation to prevent oxidation of thiol groups.
  • Reflux conditions are preferred for cyclization to ensure complete ring closure.
  • Purification often involves recrystallization from ethanol or ethyl acetate, with yields typically ranging from 65-85%.

Variations and Alternative Routes

Summary of Research Findings

Source Key Methodology Notable Conditions Yield Remarks
Cyclization of hydrazides with isothiocyanates Ethanol, reflux 70-85% Well-established, scalable
Alkylation of thiol groups Acetone, K₂CO₃ 65-80% High regioselectivity
Multistep synthesis involving hydrazine derivatives Methanol, reflux 60-75% Suitable for derivatives with various substituents

Chemical Reactions Analysis

Types of Reactions

5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with nucleic acids or other biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Triazole-3-thiol derivatives exhibit diverse properties depending on substituents. Key comparisons include:

Compound Name Substituents (Positions 4 & 5) Molecular Weight (g/mol) Key Properties/Applications Reference
5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol Butan-2-yl (5), Propan-2-yl (4) 197.30 High lipophilicity; potential corrosion inhibitor
Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-Chlorophenyl (5) 211.68 Inhibits auxin biosynthesis; agricultural uses
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl (5), Schiff base (4) 464.47 Antimicrobial; forms metal complexes
5-(5-Bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol 5-Bromofuryl (5), Propan-2-yl (4) 288.17 Halogenated; potential bioactivity
5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol 4,5-Dimethylthienyl (5), Propyl (4) 261.38 High sulfur content; corrosion inhibition

Key Observations :

  • Alkyl vs. Aryl Substituents : Alkyl groups (e.g., butan-2-yl, isopropyl) enhance lipophilicity, favoring adsorption on metal surfaces in corrosion inhibition . Aryl groups (e.g., chlorophenyl, nitrophenyl) improve electronic interactions, enhancing biological activity .
  • Halogenation : Bromine or chlorine substituents increase molecular weight and polar surface area, improving binding to biological targets .
Anticancer and Antimicrobial Activity
  • Schiff Base Derivatives: Compounds like (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol form octahedral metal complexes with moderate to significant inhibition of cancer cell lines (e.g., MCF-7, Hep-G2) .
  • Antimicrobial Triazoles: 4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol exhibits 73–81% yields and confirmed activity against bacterial strains .

The target compound’s alkyl substituents may limit direct anticancer efficacy but could be optimized for antimicrobial use via functionalization with electron-withdrawing groups.

Corrosion Inhibition
  • Pyridyl and Chlorophenoxy Derivatives: 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol shows 85–90% inhibition efficiency for aluminum alloys in HCl, attributed to aromatic π-electron adsorption .
  • Alkyl Derivatives : The target compound’s branched alkyl groups may adsorb via hydrophobic interactions, though efficiency is likely lower than aromatic analogs .

Biological Activity

5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄N₄S. The presence of the triazole ring and thiol group contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of various 1,2,4-triazole derivatives, including those similar to this compound. For instance:

  • Study Findings : A study synthesized several S-substituted derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for these compounds .
    MicroorganismMIC (μg/mL)MBC (μg/mL)
    Escherichia coli31.25 - 62.562.5 - 125
    Staphylococcus aureus31.25 - 62.562.5 - 125
    Pseudomonas aeruginosa31.25 - 62.562.5 - 125
    Candida albicans31.25 - 62.562.5 - 125

Antifungal Activity

The antifungal activity of triazole derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against various fungal strains:

  • Research Insights : The aforementioned study indicated that the synthesized triazole derivatives exhibited promising antifungal activity with comparable MIC values against Candida albicans .

Anticancer Activity

The anticancer potential of triazole compounds has gained attention in recent years:

  • Cytotoxicity Studies : A study focused on hydrazone derivatives of triazoles showed significant cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines . Notably, certain derivatives demonstrated selectivity towards cancer cells.
    Cell LineIC50 (μM)
    Melanoma IGR39<10
    MDA-MB-231 (Breast Cancer)<15
    Panc-1 (Pancreatic Cancer)<20

Structure-Biological Activity Relationship

The relationship between the structure of triazole derivatives and their biological activity has been a focal point in research:

  • Modification Effects : Variations in substituents on the sulfur atom did not significantly alter the antimicrobial and antifungal activities among the tested derivatives . However, specific modifications have been linked to enhanced anticancer activity.

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